molecular formula C15H13N3Na2O7S B12684317 5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt CAS No. 85720-91-8

5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt

Cat. No.: B12684317
CAS No.: 85720-91-8
M. Wt: 425.3 g/mol
InChI Key: XVUGRCVESWMNPE-UHFFFAOYSA-L
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Description

5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt is an organic sodium salt that is the monosodium salt of 5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzene-1-sulfonic acid. This compound is occasionally used for the selective staining of amyloid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt involves the diazotization of 4-amino-5-methoxy-o-toluidine followed by coupling with 3-sulphosalicylic acid. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt involves its interaction with specific molecular targets. In histological staining, the compound binds selectively to amyloid fibrils, allowing for their visualization under a microscope. The azo group in the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt is unique due to its specific structural features, such as the presence of both an azo group and a sulphosalicylic acid moiety. These features confer distinct chemical reactivity and binding properties, making it particularly useful in selective staining applications .

Properties

CAS No.

85720-91-8

Molecular Formula

C15H13N3Na2O7S

Molecular Weight

425.3 g/mol

IUPAC Name

disodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-3-carboxy-2-oxidobenzenesulfonate

InChI

InChI=1S/C15H15N3O7S.2Na/c1-7-3-10(16)12(25-2)6-11(7)18-17-8-4-9(15(20)21)14(19)13(5-8)26(22,23)24;;/h3-6,19H,16H2,1-2H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

XVUGRCVESWMNPE-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])[O-])C(=O)O)OC)N.[Na+].[Na+]

Origin of Product

United States

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